N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with a chlorophenyl carbamoyl group, an ethyl group, and a methyl group, along with a pyrazole ring substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the thiophene and pyrazole rings, followed by the introduction of the substituents. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through a reaction with an appropriate amine and a carboxylic acid derivative.
Formation of the Chlorophenyl Carbamoyl Group: This group can be introduced through a reaction involving 4-chlorophenyl isocyanate and an appropriate nucleophile.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine using acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as acting as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
N-{3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: This compound also contains a chlorophenyl carbamoyl group but has a different core structure, which may result in different chemical and biological properties.
N-(4-chlorophenyl)carbamoylglycine: This compound contains a similar chlorophenyl carbamoyl group but is structurally simpler, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a thiophene ring, a pyrazole ring, and multiple substituents, which together confer specific chemical and biological properties that may not be present in simpler or structurally different compounds.
Properties
IUPAC Name |
N-[3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-4-14-11(2)27-19(23-17(25)15-9-10-21-24(15)3)16(14)18(26)22-13-7-5-12(20)6-8-13/h5-10H,4H2,1-3H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTYHYSWHUKTPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=NN3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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